An In-depth Technical Guide to 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine
An In-depth Technical Guide to 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine
This guide provides a comprehensive technical overview of 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its chemical properties, established synthesis protocols, reactivity, and role as a key intermediate for advanced pharmaceutical targets. This document is intended for researchers, chemists, and professionals in the field of drug discovery.
Compound Identification and Physicochemical Properties
2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine is a substituted pyridine derivative featuring two key functional groups: an electron-withdrawing trifluoromethyl group and a tetrazole ring. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering similar acidity (pKa of tetrazole is ~4.9) and hydrogen bonding capabilities but with improved metabolic stability and cell membrane permeability.[1][2] The trifluoromethyl group significantly modulates the electronic properties of the pyridine ring, enhancing its stability and influencing its interactions with biological targets.[3][4][5]
Chemical Structure and Identifiers
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IUPAC Name: 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine[6][]
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Common Name: 5-(5-(Trifluoromethyl)pyridin-2-yl)-1H-tetrazole (often represents the tautomeric mixture)[]
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InChI Key: BVMGCUMMBHFKRM-UHFFFAOYSA-N[]
It is crucial to recognize that 5-substituted tetrazoles exist as a mixture of tautomers, primarily the 1H and 2H forms. The user's query specifies the 2H-tetrazol tautomer, though in practice and synthesis, a mixture is often produced, and subsequent reactions (like alkylation) can occur on different nitrogen atoms of the tetrazole ring.[2]
Physicochemical Data Summary
Experimental data for this specific compound is not widely published in peer-reviewed journals, as it is primarily an intermediate. The data below is consolidated from chemical supplier databases and extrapolated from related structures.
| Property | Value | Source/Comment |
| Molecular Weight | 215.14 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for similar heterocyclic compounds. |
| Melting Point | Not specified. Related compound 2-(2H-Tetrazol-5-yl)pyridine melts at 216-220 °C.[9] | The trifluoromethyl group may alter this value. |
| pKa | ~4.9 (for the tetrazole N-H) | This is a characteristic value for 5-substituted tetrazoles.[2] |
| Solubility | Soluble in polar organic solvents like DMF, DMSO. | Inferred from synthesis protocols. |
Synthesis and Manufacturing Protocol
The primary and most industrially relevant method for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[10][11] For the target compound, this involves the reaction of 5-(trifluoromethyl)picolinonitrile with sodium azide.
Core Synthesis Pathway
The synthesis is a one-step process initiated by the nucleophilic attack of the azide anion on the electrophilic carbon of the nitrile group, followed by intramolecular cyclization.
Caption: General workflow for the synthesis of the target tetrazole.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from common methodologies for this chemical class.[10]
Materials:
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5-(Trifluoromethyl)picolinonitrile
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Sodium Azide (NaN₃)[12]
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Zinc Chloride (ZnCl₂, anhydrous) or Ammonium Chloride (NH₄Cl)
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N,N-Dimethylformamide (DMF), anhydrous
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Hydrochloric Acid (HCl), aqueous solution
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Deionized Water
Procedure:
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Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-(trifluoromethyl)picolinonitrile (1.0 eq).
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Reagent Addition: Add anhydrous DMF to dissolve the starting material. Subsequently, add sodium azide (1.5 - 2.0 eq) and zinc chloride (1.0 - 1.2 eq).
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Causality Insight: Zinc chloride acts as a Lewis acid, coordinating to the nitrogen of the nitrile. This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion and thereby accelerating the reaction rate.
-
-
Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a beaker of ice water. c. Acidify the aqueous solution by slowly adding concentrated HCl until the pH is approximately 2-3. This step protonates the tetrazolate anion, causing the product to precipitate.
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Self-Validating System: The formation of a precipitate upon acidification is a key indicator of successful tetrazole formation, as the product is typically insoluble in acidic aqueous media. d. Stir the resulting slurry for 30-60 minutes in an ice bath to ensure complete precipitation. e. Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine.
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Chemical Reactivity and Further Transformations
The primary utility of this compound is as an intermediate. Its reactivity is dominated by the tetrazole ring, which can undergo N-alkylation to produce separable 1,5- and 2,5-disubstituted regioisomers. The choice of alkylating agent and reaction conditions can influence the ratio of these isomers.[2]
N-Alkylation Reactions
The deprotonated tetrazole (tetrazolate) is a potent nucleophile, readily reacting with electrophiles like alkyl halides or tosylates.
Caption: Regioisomeric outcomes of N-alkylation on the tetrazole ring.
This N-alkylation is a critical step in the synthesis of many active pharmaceutical ingredients (APIs). For instance, structure-activity relationship studies for mGlu5 receptor antagonists have utilized this scaffold, where different aryl or alkyl groups are appended to the tetrazole ring to modulate potency and pharmacokinetic properties.[13]
Applications in Drug Discovery
The 5-(trifluoromethyl)pyridine-2-tetrazole scaffold is a privileged structure in modern medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the tetrazole ring serves as a bioisosteric replacement for a carboxylic acid, improving oral bioavailability.[4][5][9]
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Metabotropic Glutamate Receptor (mGluR) Modulators: This core is found in potent and selective antagonists of the mGlu5 receptor, which are investigated for the treatment of anxiety and other central nervous system disorders.[13]
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Agrochemicals: Trifluoromethylpyridine derivatives are key components in a wide range of agrochemicals, including herbicides and insecticides, due to their enhanced efficacy and stability.[4][5]
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Anti-inflammatory and Antimicrobial Agents: The general class of pyridine-tetrazoles has been explored for the development of novel anti-inflammatory and antimicrobial drugs.[9]
References
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Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. Defence Technology. [Link]
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SYNTHESIS OF 5-TRIFLUOROMETHYLPYRAZOL-1-YL-SUBSTITUTED 1,2,4,5-TETRAZINES. Chemistry of Heterocyclic Compounds. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. PubMed. [Link]
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View of SYNTHESIS OF 5-TRIFLUOROMETHYLPYRAZOL-1-YL-SUBSTITUTED 1,2,4,5-TETRAZINES. Chemistry of Heterocyclic Compounds. [Link]
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3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. [Link]
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Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
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(PDF) Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. ResearchGate. [Link]
- WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles.
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Methyltrimethoxysilane. PubChem. [Link]
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Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. Beilstein Journal of Organic Chemistry. [Link]
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Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]
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Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. MDPI. [Link]
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Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. PubMed Central. [Link]
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Sodium Azide: An Inorganic Nitrogen Source for the Synthesis of Organic N ‐Compounds. ChemistrySelect. [Link]
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ALIQUAT 336. Loba Chemie. [Link]
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Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. PubMed. [Link]
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Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes. Chemical Science. [Link]
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[3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. ResearchGate. [Link]
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